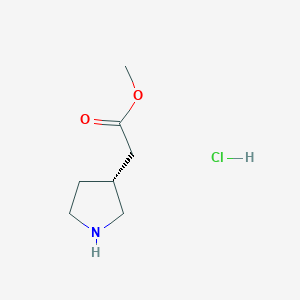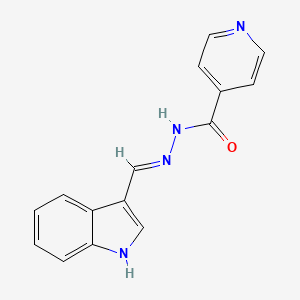
3-Bromo-4-methyl-5-nitropyridin-2(1H)-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of various pyridine derivatives, including those with bromo and nitro groups, has been explored in several studies. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported, indicating that different substituents on the phenyl group can lead to the formation of different products . Another study describes the multi-step synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one from pyridin-4-ol and 4-bromo-2-fluoroaniline, involving nitration, chlorination, N-alkylation, reduction, and condensation .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations and compared with experimental FT-IR and FT-Raman spectral data. The study provided a detailed analysis of the vibrational frequencies and molecular equilibrium geometry, as well as the electronic properties such as HOMO-LUMO energies and various chemical reactivity indices . Similarly, the structure of a novel phthalide derivative was analyzed using X-ray diffraction and DFT calculations, showing good agreement between experimental and theoretical data .
Chemical Reactions Analysis
The reactivity of 3-Methyl-5-nitropyrimidin-4(3H)-one with carbonyl compounds has been studied, revealing that it can undergo various ring transformations to produce different functionalized pyridines and pyrimidines . Additionally, the reactions of 2- and 4-bromomethyl-3-nitropyridine with aromatic amines have been explored, leading to the formation of pyrazolo-pyridines under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-bromo-5-nitropyridine have been extensively characterized, including its vibrational spectra, molecular geometry, and electronic properties. The compound's stability and charge delocalization were studied using Natural Bond Orbital (NBO) analysis, and its potential as a Non-Linear Optical (NLO) material was evaluated based on its high first-order hyperpolarizability and dipole moment . The thermodynamic properties of the molecule were also studied, revealing correlations between heat capacity, entropy, and enthalpy changes with temperature .
Case Studies
Several case studies have been reported where these compounds have been used. For example, docking studies of 2-Amino-3-bromo-5-nitropyridine into the active site of the protein 5FCT, a Dihydrofolate synthase inhibitor, showed a minimum binding energy, indicating potential biological activity . Another study reported the antioxidant activity, DNA binding, and molecular docking studies of a novel phthalide derivative, suggesting its binding to DNA by minor groove and its potential as an antioxidant .
Aplicaciones Científicas De Investigación
Vibrational Spectral Studies and Chemical Analysis
3-Bromo-4-methyl-5-nitropyridin-2(1H)-one and its derivatives have been the subject of extensive vibrational spectral studies. For instance, Balachandran et al. (2012) conducted a detailed analysis of the conformational stability and vibrational properties of similar nitropyridine compounds using infrared absorption, Raman spectroscopy, and Density Functional Theory (DFT) simulations. These studies provide insight into molecular stability, bond strength, and chemical reactivity, which are crucial for understanding the fundamental properties of these compounds (Balachandran, Lakshmi, & Janaki, 2012).
Synthesis and Solubility Enhancement
Research has also focused on enhancing the solubility of drug-like compounds, which includes derivatives of nitropyridines. Machado et al. (2013) described a novel method for forming salts of poorly soluble compounds using ultrasound irradiation. This technique significantly reduces reaction times and utilizes renewable solvents, demonstrating a practical approach for improving the solubility of these compounds (Machado, Ritter, Dos Santos, Neves, Basso, & Santos, 2013).
Reactivity and Synthesis of Derivatives
The reactivity of 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one in various chemical reactions has been a topic of interest. For example, Matsumura and Ariga (2006) explored the reactions of related nitropyridine N-oxides with different reagents, leading to various derivatives. Such studies are essential for understanding the chemical behavior and potential applications of these compounds in the synthesis of more complex molecules (Matsumura & Ariga, 2006).
Molecular Structure Analysis
Studies also delve into the molecular structure and properties of these compounds. Sundaraganesan et al. (2005) conducted a comprehensive analysis of the Fourier transform Raman and Fourier transform infrared spectra of a similar compound, 5-bromo-2-nitropyridine. Their work involved calculating various molecular properties and interpreting vibrational spectra, contributing to a better understanding of the molecular structure and interactions of these compounds (Sundaraganesan, Ilakiamani, Saleem, Wojciechowski, & Michalska, 2005).
Propiedades
IUPAC Name |
3-bromo-4-methyl-5-nitro-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O3/c1-3-4(9(11)12)2-8-6(10)5(3)7/h2H,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTIUCLTXGGQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC=C1[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653951 | |
| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |
CAS RN |
1049706-72-0 | |
| Record name | 3-Bromo-4-methyl-5-nitro-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049706-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-methyl-5-nitropyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-4-methyl-5-nitro-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-Bromo-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B3026601.png)
![2-[4-Hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B3026603.png)

